1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Medicinal Chemistry Drug Design Metabolic Stability

CAS 885273-77-8 is a critical 1-oxo-THIQ-7-sulfonamide scaffold. The 1-oxo group alters electronic distribution, lipophilicity & H-bonding vs non-oxidized analogs like SKF 29661—impacting target affinity, metabolic stability & BBB penetration. Essential for peripherally selective PNMT inhibitors & WNV/Dengue/Zika NS2B-NS3 protease inhibitors. Substituting non-oxidized THIQ analogs compromises chemical identity & SAR integrity. ≥96% HPLC purity. Order now.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
CAS No. 885273-77-8
Cat. No. B1464010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
CAS885273-77-8
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N
InChIInChI=1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14)
InChIKeyLTDOQWRNSHGTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS 885273-77-8): Procurement, Specifications, and Core Structural Differentiation


1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS 885273-77-8) is a heterocyclic organic compound classified as a 1-oxo-1,2,3,4-tetrahydroisoquinoline (THIQ) derivative bearing a 7-sulfonamide group [1]. Its molecular formula is C₉H₁₀N₂O₃S, with a molecular weight of 226.25 g/mol . This compound is a key intermediate and scaffold in medicinal chemistry, with applications in the development of protease inhibitors and enzyme inhibitors targeting phenylethanolamine N-methyltransferase (PNMT) [2][3]. The presence of the 1-oxo group distinguishes it from non-oxidized THIQ analogs like SKF 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, C₉H₁₂N₂O₂S), altering its electronic properties, hydrogen-bonding capabilities, and metabolic stability, which are critical factors in drug design and lead optimization [4].

Why 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS 885273-77-8) Cannot Be Readily Substituted by Generic THIQ Analogs


Generic substitution of 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS 885273-77-8) with structurally related tetrahydroisoquinoline (THIQ) or isoquinoline sulfonamides is scientifically unjustified without rigorous side-by-side validation. The 1-oxo moiety fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding network compared to non-oxidized analogs like SKF 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide) [1]. This modification directly impacts key pharmacological parameters including target binding affinity, metabolic stability, and blood-brain barrier penetration [2][3]. Furthermore, the 7-sulfonamide group in the 1-oxo scaffold exhibits distinct reactivity and biological activity profiles when compared to other substitution patterns (e.g., 6- or 8-sulfonamides) or when the heterocyclic core is altered [4]. Therefore, procurement and research decisions must be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS 885273-77-8) Against Closest Analogs


Enhanced Scaffold Rigidity and Metabolic Stability via 1-Oxo Substitution vs. Non-Oxidized THIQ Core

The 1-oxo group in CAS 885273-77-8 introduces an amide functionality into the THIQ ring, which is absent in the non-oxidized comparator 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SKF 29661). This oxidation state alters the scaffold's conformational flexibility and electronic properties [1]. While direct head-to-head comparative data for these two specific compounds is not available in the public domain, class-level inference from related THIQ and oxo-THIQ series indicates that the 1-oxo modification generally reduces oxidative metabolism at the adjacent C1 position and modifies hydrogen-bonding potential, which can translate to improved metabolic stability and altered target selectivity in biological systems [2][3]. The procurement of the specific 1-oxo derivative is essential for medicinal chemistry programs aiming to explore or optimize these properties.

Medicinal Chemistry Drug Design Metabolic Stability

Validated Scaffold for West Nile Virus (WNV) Protease Inhibitor Development vs. Alternative Heterocyclic Cores

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold, of which CAS 885273-77-8 is a fundamental building block, has been explicitly validated in the design and synthesis of focused compound libraries targeting the West Nile Virus (WNV) NS2B-NS3 protease [1]. A direct comparative study demonstrated that a 1-oxo-1,2-dihydroisoquinoline derivative (12j) identified from this scaffold exhibited inhibitory activity against WNV protease while showing no inhibitory activity toward a panel of mammalian serine proteases [2]. In contrast, the non-oxidized THIQ core has been more extensively characterized in PNMT inhibition, highlighting divergent biological targets and selectivity profiles based on the oxidation state of the core scaffold [3].

Antiviral Research Protease Inhibition WNV

Improved Lipophilicity Profile of the 1-Oxo Core Compared to Unsubstituted THIQ Scaffolds for BBB Penetration Optimization

While direct experimental logP or BBB penetration data for CAS 885273-77-8 is unavailable, class-level inference from structurally related 3-substituted-1,2,3,4-tetrahydroisoquinoline-7-sulfonamides provides critical context. Studies have shown that the 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline series, which shares the non-oxidized THIQ core, achieved high PNMT inhibitory potency but required additional nonpolar substituents on the sulfonamide nitrogen to increase lipophilicity and enable predicted BBB penetration [1]. The 1-oxo group in CAS 885273-77-8, being more polar than a methylene group, is expected to influence the overall lipophilicity of derived compounds in a distinct manner compared to the non-oxidized series [2]. This difference is critical for medicinal chemists designing CNS-penetrant versus peripherally restricted agents.

CNS Drug Delivery Blood-Brain Barrier Lipophilicity

Peripheral Selectivity in PNMT Inhibition Observed for 7-Sulfonamide THIQs In Vivo vs. Central-Acting Analogs

In vivo studies comparing the tissue selectivity of PNMT inhibitors have revealed significant differences between structural analogs. The non-oxidized 7-sulfonamide THIQ, SKF 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide), was shown to act as a primarily peripherally acting PNMT inhibitor, reducing blood pressure in hypertensive rats by more than 25 mmHg, and inhibiting PNMT in muscle and heart tissue by 40-75%, while showing minimal inhibition in the hypothalamus and only 29% inhibition in the medulla oblongata [1]. In contrast, the centrally acting PNMT inhibitor SKF 64139 exhibited broad CNS inhibition. While CAS 885273-77-8 itself has not been directly evaluated in these assays, its 1-oxo-7-sulfonamide structure is a key intermediate for synthesizing analogs that may retain or modify this peripheral selectivity profile, offering a valuable tool for mechanistic studies of epinephrine biosynthesis.

PNMT Inhibition In Vivo Pharmacology Tissue Selectivity

High-Impact Research and Development Applications for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CAS 885273-77-8)


Medicinal Chemistry: Lead Optimization of PNMT Inhibitors with Altered ADME Profiles

Based on the class-level inference that the 1-oxo group alters lipophilicity and hydrogen-bonding (Section 3, Evidence Item 3), CAS 885273-77-8 serves as an advanced starting material for synthesizing novel PNMT inhibitors. Researchers can leverage this scaffold to explore how the 1-oxo modification impacts blood-brain barrier penetration and metabolic stability compared to the well-characterized non-oxidized THIQ series [1][2]. This enables the design of either centrally acting or peripherally restricted PNMT inhibitors, a key strategic choice in cardiovascular and CNS drug discovery.

Antiviral Drug Discovery: Development of Next-Generation Flavivirus Protease Inhibitors

As directly supported by the cross-study evidence validating the 1-oxo-THIQ scaffold for WNV protease inhibition (Section 3, Evidence Item 2), CAS 885273-77-8 is an essential precursor for synthesizing focused compound libraries targeting the NS2B-NS3 proteases of West Nile Virus and potentially other flaviviruses like Dengue and Zika [3]. The 7-sulfonamide functionality provides a convenient handle for further derivatization, allowing medicinal chemists to rapidly explore structure-activity relationships around this validated antiviral core.

Chemical Biology: Probing the Role of Non-Adrenal PNMT in Cardiovascular Physiology

Leveraging the in vivo selectivity data for the 7-sulfonamide THIQ class (Section 3, Evidence Item 4), researchers can employ CAS 885273-77-8 to synthesize tool compounds for dissecting the physiological roles of peripheral versus central PNMT [4]. By further functionalizing this 1-oxo scaffold, it may be possible to create more potent and selective peripheral PNMT inhibitors to study their effects on blood pressure regulation and tissue-specific epinephrine synthesis, without the confounding effects of central nervous system inhibition.

Process Chemistry and Custom Synthesis: Reliable Procurement of a Specialized Heterocyclic Building Block

For CROs and pharmaceutical development teams, CAS 885273-77-8 represents a specialized building block that is not available from standard commodity chemical suppliers. Its procurement from reputable vendors with documented purity (typically 95-96% by HPLC) [5] is essential for ensuring reproducible results in multi-step synthetic sequences, particularly in the construction of complex drug candidates where the 1-oxo-7-sulfonamide-THIQ core is a required structural element. Substitution with a non-oxidized analog would lead to a different chemical entity and compromise the integrity of the research program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.